molecular formula C10H12N2O2 B1401926 Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 90918-37-9

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No. B1401926
CAS RN: 90918-37-9
M. Wt: 192.21 g/mol
InChI Key: PIHCQPYCRVXZGU-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is a heterocyclic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate”, which is a known compound2.



Synthesis Analysis

The synthesis of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is not well-documented in the available literature. However, related compounds such as “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” are used as heterocyclic building blocks2.



Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” is not readily available. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” has an empirical formula of C11H13NO2, a CAS Number of 177478-49-8, and a molecular weight of 191.232.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not readily available. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is known to be a powder with a melting point of 73-76 °C2.


Scientific Research Applications

Tautomerism and Chemical Structure

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate and its derivatives exhibit tautomerism, a chemical phenomenon where compounds exist in two or more structural forms that rapidly interconvert. For example, 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, a related compound, demonstrates this tautomerism in solution, as studied through nuclear magnetic resonance (Chapman, 1966).

Synthesis and Chemical Reactions

  • The compound is involved in unique chemical reactions. For instance, unusual oxidation in thionyl chloride leads to novel syntheses of related compounds, like methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates (Beattie & Hales, 1992).

Antioxidant Properties

  • Compounds in the tetrahydroquinoxaline family, including methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, demonstrate significant antioxidant activity. This property is particularly notable in derivatives like 2-methyl-1,2,3,4-tetrahydroquinoxaline, which exhibited high induction periods in antioxidant tests (Nishiyama et al., 2003).

Antimicrobial and Antiviral Potential

  • Some derivatives of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, like peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, have been synthesized and evaluated for their antimicrobial, antifungal, and antiviral potentials, including against human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary et al., 2016).

Catalysis and Enantioselective Synthesis

  • The compound and its derivatives are used in catalytic processes, such as the enantioselective hydrogenation of 2-methylquinoxaline to produce enantiomerically enriched tetrahydroquinoxalines, which are important for pharmaceutical applications due to their bioactivity (Bianchini et al., 1998).

Safety And Hazards

The safety and hazards of “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not well-documented in the available literature. However, the related compound “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled2.


Future Directions

The future directions for “Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate” are not well-documented in the available literature. However, given its structural similarity to other heterocyclic compounds, it may have potential applications in pharmaceuticals and other chemical industries1.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.


properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHCQPYCRVXZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856536
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS RN

90918-37-9
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, H Xu, L Chen, Y Shi, A Hou, Z Liu… - Russian Chemical …, 2023 - Springer
Reagent system NaBH 4—ZnCl 2 was found to be suitable for the reduction of various substituted quinoxalines to obtain corresponding 1, 2, 3, 4-tetrahydro derivatives. The reduction …
Number of citations: 0 link.springer.com

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